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Compound of Interest

Compound Name: 5-Carbethoxyuracil

Cat. No.: B1345524 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Carbethoxyuracil (also known as Ethyl uracil-5-carboxylate), a heterocyclic compound of

interest in medicinal chemistry and drug development. This document presents nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

detailed experimental protocols for an audience of researchers and drug development

professionals.

Molecular Structure
IUPAC Name: Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Molecular Formula:

C₇H₈N₂O₄ Molecular Weight: 184.15 g/mol CAS Number: 28485-17-8

Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for the

characterization of 5-Carbethoxyuracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data presented are based on established values for closely related alkyl

esters of uracil-5-carboxylic acid, providing a reliable reference for the characterization of the

ethyl ester.
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Table 1: ¹H NMR Spectroscopic Data for 5-Carbethoxyuracil (Estimated)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~11.60 Singlet 1H N³-H -

~11.30 Singlet 1H N¹-H -

~8.12 Singlet 1H C⁶-H -

~4.15 Quartet 2H -OCH₂CH₃ ~7.1

~1.22 Triplet 3H -OCH₂CH₃ ~7.1

Table 2: ¹³C NMR Spectroscopic Data for 5-Carbethoxyuracil (Estimated)

Chemical Shift (δ) ppm Carbon Assignment

~163.2 Ester C=O

~160.5 C⁴=O

~151.1 C²=O

~149.8 C⁶

~103.5 C⁵

~60.5 -OCH₂CH₃

~14.5 -OCH₂CH₃

Infrared (IR) Spectroscopy
The infrared spectrum of 5-Carbethoxyuracil is characterized by the vibrational frequencies of

its key functional groups.

Table 3: Key Infrared (IR) Absorption Bands for 5-Carbethoxyuracil
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3200-3050 Medium, Broad N-H Stretch Amide (Uracil ring)

~2980 Medium C-H Stretch Alkyl (Ethyl group)

~1725 Strong C=O Stretch Ester

~1680 Strong C=O Stretch Amide (Uracil ring)

~1640 Medium C=C Stretch Alkene (Uracil ring)

~1230 Strong C-O Stretch Ester

Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and fragmentation

pattern of the compound.

Table 4: Mass Spectrometry Data for 5-Carbethoxyuracil

m/z Ion Type

184 [M]⁺ (Molecular Ion)

156 [M - C₂H₄]⁺

139 [M - OCH₂CH₃]⁺

112 [M - COOCH₂CH₃]⁺

Experimental Protocols
The following are representative protocols for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Instrumentation: A Bruker Avance 400 spectrometer (or equivalent) operating at 400 MHz for

¹H and 100 MHz for ¹³C nuclei.
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Sample Preparation: Approximately 10-20 mg of 5-Carbethoxyuracil is dissolved in 0.7 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard.

¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, a relaxation

delay of 1 second, and 16 scans.

¹³C NMR Acquisition: The spectrum is acquired with a spectral width of 240 ppm, a relaxation

delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum

to single peaks for each carbon environment.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (UATR) accessory.

Sample Preparation: A small amount of the solid 5-Carbethoxyuracil sample is placed

directly onto the ATR crystal.

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans are co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass

spectrometer (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of 5-Carbethoxyuracil is prepared in a methanol/water

(1:1) mixture at a concentration of approximately 1 µg/mL.

Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of

5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-

500. The capillary voltage is set to 3.5 kV, and the source temperature is maintained at

320°C.
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Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a synthesized batch of 5-Carbethoxyuracil.
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Caption: Workflow for the synthesis and spectroscopic characterization of 5-Carbethoxyuracil.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1345524?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

